molecular formula C23H21NO2S B15025192 {1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

Cat. No.: B15025192
M. Wt: 375.5 g/mol
InChI Key: OMBQSZBIVUMHLS-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features an indole core, a thiophene ring, and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiophene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the 4-methylphenoxy group can be attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The thiophene and phenoxy groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of 1-[3-(4-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the 4-methylphenoxy group differentiates it from other indole derivatives, potentially leading to unique applications in various fields .

Properties

Molecular Formula

C23H21NO2S

Molecular Weight

375.5 g/mol

IUPAC Name

[1-[3-(4-methylphenoxy)propyl]indol-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C23H21NO2S/c1-17-9-11-18(12-10-17)26-14-5-13-24-16-20(19-6-2-3-7-21(19)24)23(25)22-8-4-15-27-22/h2-4,6-12,15-16H,5,13-14H2,1H3

InChI Key

OMBQSZBIVUMHLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4

Origin of Product

United States

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